

# Namodenoson: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Namodenoson |           |
| Cat. No.:            | B1684119    | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Namodenoson (CF102) is a small, orally bioavailable, highly selective A3 adenosine receptor (A3AR) agonist under investigation for hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] The A3AR is a G protein-coupled receptor that is significantly overexpressed in inflammatory and cancerous tissues compared to normal cells, making it a promising therapeutic target.[3][4][5] Namodenoson exhibits a dual mechanism of action: in pathological cells, it induces apoptosis by deregulating the Wnt/β-catenin and NF-κB signaling pathways; conversely, in normal cells, it exerts protective effects. [1][6][7] This guide provides a comprehensive technical overview of Namodenoson, summarizing its pharmacological properties, mechanism of action, preclinical and clinical data, and key experimental methodologies.

## **Core Properties and Receptor Selectivity**

**Namodenoson**, also known as CI-IB-MECA, is a synthetic ribose-based purine nucleoside (2-chloro-N6-(3-iodobenzyl)-adenosine-5'- N-methyl-uronamide).[6] Its molecular formula is C<sub>18</sub>H<sub>18</sub>CIN<sub>6</sub>O<sub>4</sub>, with a molecular weight of 544.73 Da.[3][8] It is a water-insoluble, orally bioavailable small molecule.[4][9] **Namodenoson** demonstrates high affinity and remarkable selectivity for the human A3AR.



| Parameter | Value           | Selectivity vs.<br>A1AR | Selectivity vs.<br>A2AAR | Reference   |
|-----------|-----------------|-------------------------|--------------------------|-------------|
| Ki (A3AR) | 0.33 - 0.661 nM | ~2500 - 4750-<br>fold   | ~1400 - 1770-<br>fold    | [3][10][11] |

#### **Mechanism of Action**

**Namodenoson**'s activity is dictated by the expression level of A3AR on the cell surface.[1][3] In diseased cells with high A3AR expression, it triggers pro-apoptotic signaling, while in normal cells with low A3AR expression, it can induce protective and regenerative responses.

## Anti-Cancer and Anti-Inflammatory Effects in Pathological Cells

Upon binding to the overexpressed A3AR on cancer or inflammatory cells, **Namodenoson** initiates a Gαi-protein-coupled signaling cascade that results in the deregulation of key survival pathways.[4][5][12]

- PI3K/Akt and NF-κB Pathway Inhibition: A3AR activation leads to the inhibition of phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt.[5][12][13] This, in turn, suppresses the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[6][14][15]
- Wnt/β-catenin Pathway Deregulation: The inhibition of the PI3K/Akt axis results in the upregulation and activation of Glycogen Synthase Kinase-3β (GSK-3β).[13][14][15] Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. [1][14] This prevents β-catenin's translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes like cyclin D1 that promote proliferation.[13][15]
- Induction of Apoptosis: The combined inhibition of these pro-survival pathways leads to the upregulation of pro-apoptotic proteins such as Bad and Bax, ultimately resulting in programmed cell death.[8][16][17]





Click to download full resolution via product page

Signaling cascade in cancer/inflammatory cells.



#### **Protective Effects in Normal Tissues**

In contrast to its effect on pathological cells, **Namodenoson** demonstrates protective and regenerative properties by modulating cytokine production from normal cells.[1][3][6]

- Stimulation of G-CSF: In normal hematopoietic and bone marrow cells, **Namodenoson** binding to A3AR leads to the upregulation of IKK and NF-κB, resulting in the production and release of granulocyte-colony stimulating factor (G-CSF).[1][3][8]
- Upregulation of Adiponectin: Binding to A3AR on adipocytes stimulates the production of adiponectin, an adipokine with known anti-inflammatory, anti-fibrotic, and metabolismregulating properties.[1][3][18]



Click to download full resolution via product page



Protective signaling pathways in normal cells.

### **Preclinical Efficacy Data**

**Namodenoson**'s anti-tumor and anti-inflammatory effects have been validated in multiple preclinical models.

#### In Vitro Anti-proliferative Activity

Studies on pancreatic carcinoma cell lines demonstrate a potent, dose-dependent inhibition of cell growth.

| Cell Line | Assay                      | Concentration             | Growth<br>Inhibition (%) | Reference |
|-----------|----------------------------|---------------------------|--------------------------|-----------|
| BxPC-3    | <sup>3</sup> [H]-thymidine | 0.01 nM                   | 27.9% ± 2.3%             | [14]      |
| BxPC-3    | <sup>3</sup> [H]-thymidine | 0.1 nM                    | 53.7% ± 6.3%             | [14]      |
| BxPC-3    | <sup>3</sup> [H]-thymidine | 1 nM                      | 67.4% ± 1.7%             | [14]      |
| BxPC-3    | Presto Blue                | 5 nM                      | 49.7% ± 8.2%             | [15]      |
| BxPC-3    | Presto Blue                | 10 nM                     | 66.3% ± 10.5%            | [15]      |
| BxPC-3    | Presto Blue                | 20 nM                     | 82.7% ± 7.1%             | [15]      |
| BxPC-3    | MTT                        | 0.1 nM (alone)            | 48.6% ± 1.4%             | [14]      |
| BxPC-3    | МТТ                        | 0.1 nM (+<br>Gemcitabine) | 65.4% ± 1.4%             | [14]      |

#### **In Vivo Anti-Tumor Efficacy**

**Namodenoson** effectively inhibits tumor growth in animal models of HCC and pancreatic cancer.



| Cancer Model                | Animal Model                       | Dose &<br>Schedule                | Key Finding                                                     | Reference |
|-----------------------------|------------------------------------|-----------------------------------|-----------------------------------------------------------------|-----------|
| Pancreatic<br>Carcinoma     | Nude mice<br>(BxPC-3<br>xenograft) | 10 μg/kg, twice<br>daily, 35 days | Significant inhibition of tumor growth                          | [16]      |
| Hepatocellular<br>Carcinoma | Rats (N1S1<br>orthotopic)          | 1-1000 μg/kg,<br>thrice daily     | Bell-shaped dose<br>response,<br>maximal effect at<br>100 μg/kg | [8]       |

#### **Clinical Trial Data**

**Namodenoson** has been evaluated in Phase II and III clinical trials for HCC and MASH (formerly NASH), demonstrating a favorable safety profile and signals of efficacy, particularly in specific patient subpopulations.[1][6][19]

#### **Efficacy in Hepatocellular Carcinoma (Phase II)**

A randomized, placebo-controlled study (NCT02128958) evaluated **Namodenoson** (25 mg BID) as a second-line therapy for advanced HCC patients with Child-Pugh B (CPB) cirrhosis.[8] [20] While the primary endpoint of overall survival (OS) for the entire study population was not met, a pre-planned subgroup analysis of patients with less severe liver dysfunction (CPB7) showed promising results.[20]



| Endpoint<br>(CPB7<br>Subgroup)               | Namodenoson<br>(25 mg BID) | Placebo    | HR (95% CI) <i>l</i><br>p-value | Reference |
|----------------------------------------------|----------------------------|------------|---------------------------------|-----------|
| Median Overall<br>Survival (OS)              | 6.9 months                 | 4.3 months | 0.81 (0.45–1.43)                | [8][20]   |
| 12-month OS<br>Rate                          | 44%                        | 18%        | p = 0.028                       | [20]      |
| Median<br>Progression-Free<br>Survival (PFS) | 3.5 months                 | 1.9 months | 0.89 (0.51–1.55)                | [8][20]   |
| Partial Response<br>Rate                     | 8.8% (3/34)                | 0% (0/21)  | -                               | [20]      |

Based on these signals, a pivotal Phase III study (LIVERATION, NCT05201404) in the HCC CPB7 population is ongoing.[3][21]

## Efficacy in NAFLD/MASH (Phase IIa)

A randomized, double-blind, placebo-controlled study evaluated two doses of **Namodenoson** for 12 weeks in patients with NAFLD/NASH.[1][18] The trial demonstrated significant anti-inflammatory and metabolic benefits.



| Endpoint (at<br>12 or 16<br>weeks)                    | Namodenoson<br>(25 mg BID) | Placebo           | p-value (vs.<br>Placebo) | Reference |
|-------------------------------------------------------|----------------------------|-------------------|--------------------------|-----------|
| Change in ALT<br>(12 wks)                             | -15.4 U/L                  | -1.7 U/L          | p = 0.066                | [1][18]   |
| ALT<br>Normalization<br>(16 wks)                      | 36.8% of patients          | 10.0% of patients | p = 0.038                | [1][7]    |
| Change in AST<br>(12 wks)                             | -8.1 U/L                   | +0.3 U/L          | p = 0.03                 | [1][18]   |
| Change in<br>Adiponectin (12<br>wks, 12.5 mg<br>dose) | +539 ng/mL                 | -78 ng/mL         | p = 0.032                | [1][18]   |
| Change in FIB-4<br>Score (12 wks)                     | Significant<br>decrease    | -                 | p = 0.01                 | [18]      |

## **Key Experimental Methodologies**

The characterization of **Namodenoson** involves a range of standard and specialized pharmacological assays.



Click to download full resolution via product page

General experimental and development workflow.



## **Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of **Namodenoson** for the A3AR.

- Membrane Preparation: HEK293 or CHO cells stably expressing the human A3AR are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. A membrane fraction is isolated via differential centrifugation.[22]
- Binding Reaction: A constant concentration of a suitable radioligand (e.g., [125]]AB-MECA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled **Namodenoson**.
- Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive agonist. Specific binding is calculated, and the data are fitted to a one-site competition model to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.

## Cell Proliferation Assay (e.g., MTT or PrestoBlue)

This assay measures the effect of **Namodenoson** on the viability and metabolic activity of cancer cell lines.

- Cell Plating: Cancer cells (e.g., BxPC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of **Namodenoson** (e.g., 0.01 nM to 20 nM) or vehicle control for a specified duration (e.g., 48-72 hours).[10][14]
- Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue is added to each well. Viable, metabolically active cells reduce the reagent into a colored formazan product or a fluorescent compound, respectively.



- Signal Quantification: After incubation, the signal is quantified using a microplate reader (absorbance for MTT, fluorescence for PrestoBlue).
- Data Analysis: The signal is normalized to the vehicle control wells to calculate the
  percentage of cell growth inhibition for each concentration. An IC50 value can be determined
  by fitting the data to a dose-response curve.

#### **Western Blot Analysis**

This technique is used to confirm the mechanism of action by measuring changes in the expression or phosphorylation status of key signaling proteins.

- Cell Lysis: Cells treated with Namodenoson or vehicle are lysed to extract total protein.
   Protein concentration is determined using a BCA or Bradford assay.
- Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., A3AR, p-Akt, total Akt, NF-κB, GSK-3β, β-catenin, Bax, β-actin).[5][14][15]
- Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin) to determine the relative change in protein expression.[15]

#### Conclusion

**Namodenoson** is a highly selective A3AR agonist with a well-defined, dual mechanism of action that targets pathological cells for apoptosis while exerting protective effects on normal tissues.[1][7] Its oral bioavailability and favorable safety profile have been demonstrated in multiple clinical trials.[6][20] Preclinical data show potent anti-tumor activity, and clinical studies have provided signals of efficacy in difficult-to-treat patient populations, such as advanced HCC with Child-Pugh B7 cirrhosis and MASH.[3][20] Ongoing pivotal trials will further clarify the



therapeutic potential of **Namodenoson** as a novel targeted therapy for liver diseases and cancer.[21][23]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The A3 adenosine receptor agonist, namodenoson, ameliorates non-alcoholic steatohepatitis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can-Fite BioPharma Namodenoson (CF102) [canfite.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is Namodenoson used for? [synapse.patsnap.com]
- 13. The A3 adenosine receptor agonist, namodenoson, ameliorates non-alcoholic steatohepatitis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Namodenoson Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/ β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]







- 17. onclive.com [onclive.com]
- 18. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of namodenoson (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
   A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. mdpi.com [mdpi.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. benchchem.com [benchchem.com]
- 23. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite's Namodenoson Drug :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- To cite this document: BenchChem. [Namodenoson: A Technical Guide to a Selective A3
   Adenosine Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1684119#namodenoson-as-an-a3-adenosine-receptor-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com